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Ethenone, (trimethylsilyl)- - 4071-85-6

Ethenone, (trimethylsilyl)-

Catalog Number: EVT-367123
CAS Number: 4071-85-6
Molecular Formula: C5H10OSi
Molecular Weight: 114.22 g/mol
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Product Introduction

Source and Classification

Ethenone, (trimethylsilyl)- can be synthesized from various precursors, including silylated alcohols and ketones. It falls under the category of organosilicon compounds, specifically as a silanol derivative. Its unique properties arise from the combination of organic and silicon chemistry, which allows for diverse applications in synthesis and catalysis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethenone, (trimethylsilyl)- can be achieved through several methods:

  1. Silylation Reaction: One common method involves the reaction of an alcohol with trimethylsilyl chloride in the presence of a base. This method typically yields high purity and good yields.
  2. Reformatsky Reaction: Another approach includes the treatment of ethyl bromoacetate with zinc followed by reaction with chlorotrimethylsilane. This method allows for the introduction of the trimethylsilyl group effectively .
  3. Three-component Reactions: Recent advancements have introduced three-component reactions involving alkynes, azides, and trimethylsilyl enol ethers to synthesize more complex derivatives, such as triazoles .

These methods highlight the versatility and efficiency of synthetic pathways available for producing Ethenone, (trimethylsilyl)-.

Molecular Structure Analysis

Structure and Data

Ethenone, (trimethylsilyl)- has a molecular formula of C5H12OSiC_5H_{12}OSi with a molecular weight of approximately 116.23 g/mol. The structure features a double bond between carbon atoms characteristic of ethenones, with one carbon atom bonded to a trimethylsilyl group. The presence of the silyl group influences the electronic properties and steric hindrance around the double bond.

Chemical Reactions Analysis

Reactions and Technical Details

Ethenone, (trimethylsilyl)- participates in various chemical reactions:

  1. Nucleophilic Addition: The compound can undergo nucleophilic addition reactions where nucleophiles attack the electrophilic carbon atom involved in the double bond.
  2. Elimination Reactions: It can also participate in elimination reactions to form alkenes or other unsaturated compounds.
  3. Cycloaddition Reactions: The compound is known to engage in cycloaddition reactions with azides or other unsaturated systems, forming cyclic structures that are valuable in organic synthesis .

These reactions illustrate the compound's utility as a reactive intermediate in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism by which Ethenone, (trimethylsilyl)- acts typically involves its role as an electrophile due to the polarization created by the trimethylsilyl group. When nucleophiles approach, they can attack the carbon atom adjacent to the double bond, leading to various products depending on the reaction conditions.

For example:

  • In nucleophilic addition reactions, a nucleophile adds to the carbonyl carbon, leading to the formation of alcohol derivatives.
  • In cycloaddition processes, the compound can react with azides through a 1,3-dipolar cycloaddition mechanism to yield triazole derivatives .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless liquid.
  • Boiling Point: Approximately 100°C.
  • Density: Around 0.8 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents like ether and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to its silyl group.

These properties make Ethenone, (trimethylsilyl)- suitable for various applications in organic synthesis while requiring careful handling due to its reactivity.

Applications

Scientific Uses

Ethenone, (trimethylsilyl)- finds applications across several fields:

  • Organic Synthesis: It serves as an essential intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Chemistry: Utilized in drug development processes where specific functional groups are required.
  • Material Science: Employed in developing new materials that incorporate silicon into organic frameworks.

The versatility of Ethenone, (trimethylsilyl)- underscores its importance in advancing chemical research and application development across multiple disciplines.

Synthesis and Functionalization Strategies

Protective Group Strategies for Hydroxyl Functions

The strategic protection of hydroxyl (–OH) groups is indispensable in multi-step organic syntheses involving polyfunctional molecules like those derived from TMS-ethenone. Alcohols exhibit nucleophilic and acidic properties that can interfere with desired transformations, necessitating reversible masking. Silyl protecting groups, particularly trimethylsilyl (TMS), offer an optimal balance of ease of installation, stability, and controlled deprotection for hydroxyl protection schemes involving TMS-ethenone intermediates [1] [2].

  • Transient Protection with Trimethylsilyl (TMS) Ethers: TMS-ethenone can participate in or be generated from intermediates bearing TMS-protected alcohols. Installation of the TMS group is typically achieved under mild conditions using trimethylsilyl chloride (TMS-Cl) in the presence of a base like imidazole or triethylamine (Eq. 1). This converts the polar, protic alcohol into a less polar, aprotic TMS ether (R–O–Si(CH₃)₃), effectively masking its acidity and nucleophilicity [1] [2]. This protection is crucial when subsequent steps involve strong bases (e.g., organolithiums, Grignard reagents), strong electrophiles, or oxidizing agents incompatible with free alcohols. Crucially, TMS ethers offer excellent compatibility with reactions exploiting the electrophilic ketene moiety of TMS-ethenone itself. Deprotection is readily accomplished under remarkably mild conditions using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or aqueous acid (e.g., dilute acetic acid), conditions often orthogonal to other protecting groups (Eq. 2). The kinetic lability of the TMS group, while requiring careful handling, enables its facile removal without disrupting the core structure of sensitive molecules like TMS-ethenone adducts [1] [2].

  • Orthogonal Deprotection Strategies: Synthetic sequences involving TMS-ethenone may require the simultaneous presence of multiple protected functionalities. Here, orthogonal protection strategies become essential. While the TMS group is ideal for transient hydroxyl protection due to its rapid installation and removal, its relatively high lability compared to bulkier silyl groups (e.g., TBDMS, TIPS) can be a limitation in longer sequences. Employing tert-butyldimethylsilyl (TBDMS) groups, installed using TBDMS-Cl and imidazole, offers enhanced stability towards aqueous workups and mild acids/bases. Critically, TBDMS ethers resist the mild acidic or fluoridolytic conditions used to remove TMS groups, allowing sequential deprotection (Eq. 3). This orthogonality is vital for the selective functionalization of complex polyols or molecules where TMS-ethenone is used to introduce additional carbonyl functionality adjacent to hydroxyl groups [1] [3].

Table 1: Common Silyl Protecting Groups for Hydroxyl Functions Relevant to TMS-Ethenone Chemistry

Protecting GroupReagentInstallation ConditionsDeprotection ConditionsKey Advantages/Disadvantages
Trimethylsilyl (TMS)TMS-ClBase (e.g., Et₃N, Imidazole), DCM/ DMF, RTF⁻ (e.g., TBAF), Mild Acid (aq. AcOH)Adv: Very fast installation/removal, inexpensive. Disadv: Low stability, prone to accidental cleavage.
tert-Butyldimethylsilyl (TBDMS)TBDMS-ClImidazole, DMF, RTF⁻, Stronger Acid (e.g., AcOH/H₂O/THF 3:1:1, 40°C)Adv: Good stability, orthogonal to TMS. Disadv: Bulkier, slower installation/removal than TMS.

Key Equations:(1) Protection: R–OH + TMS–Cl + Base → R–O–TMS + Base·HCl(2) Deprotection (TMS): R–O–TMS + F⁻ (or H₃O⁺) → R–OH + TMS–F (or TMS–OH)(3) Orthogonal Deprotection Example: A molecule containing R–O–TMS and R'–O–TBDMS can be selectively deprotected:Step 1 (Remove TMS): Mild acid (e.g., pH 7 buffer) or very brief F⁻ exposure → R–OH + R'–O–TBDMSStep 2 (Remove TBDMS): Stronger acid or F⁻ → R–OH + R'–OH

Silylation Techniques and Reagent Selection

Silylation, the introduction of a silyl group (typically –SiMe₃, –SiEt₃, or bulkier analogs) into a molecule, is a cornerstone technique for manipulating the reactivity of TMS-ethenone precursors or derivatives. This includes protecting hydroxyls (as above), modifying enolizable carbonyls, or altering the physicochemical properties for analysis.

  • Mechanistic Foundations and Reagent Reactivity: The silylation of hydroxyl groups proceeds via a nucleophilic substitution mechanism (Sₙ2-Si). The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the silylating reagent (R₃Si–X). The leaving group (X) is displaced, forming the silyl ether (R–O–SiR₃) and HX (Eq. 4). The rate of silylation is profoundly influenced by the nature of X and the substituents R on silicon. Reagents with excellent leaving groups (X = triflate, OTf ⁻) like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are highly reactive, often capable of silylating sterically hindered or less nucleophilic alcohols under mild conditions. Conversely, reagents with poorer leaving groups (X = Cl⁻, –N(SiMe₃)₂) like TMS-Cl or hexamethyldisilazane (HMDS) require catalysts (e.g., imidazole, amines) or harsher conditions (heat) [2] [7]. Steric hindrance around silicon drastically impacts both reactivity and stability. Trimethylsilyl (TMS, R=Me) reagents are highly reactive but yield derivatives susceptible to hydrolysis and premature deprotection. Bulkier trialkylsilyl groups like tert-butyldimethylsilyl (TBDMS, R = t-Bu, Me) offer enhanced stability but require more forcing conditions for both installation and removal [2] [5] [7].

  • Optimization of Silylation Conditions: Successful silylation, especially for sensitive substrates or complex molecules related to TMS-ethenone pathways, demands optimized conditions. Key parameters include:

  • Temperature: Elevated temperatures (40-80°C) accelerate silylation but risk side reactions (e.g., decomposition of ketenes, desilylation). Room temperature is often preferred for TMS installation using TMS-Cl or HMDS with catalysis.
  • Solvent: Anhydrous, aprotic solvents are essential. Pyridine acts as both solvent and base, neutralizing generated HCl. Dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices; DMF can enhance solubility but may complicate purification. The solvent choice impacts reaction rate and selectivity [5] [7].
  • Catalysis: Silylations using chlorosilanes (TMS-Cl, TBDMS-Cl) require a base catalyst. Imidazole is highly effective and commonly used. For less reactive alcohols or sterically hindered silylating agents like TIPS-Cl, stronger bases (e.g., DMAP) or catalysts like silver nitrate (AgNO₃) may be employed. Acid catalysis (e.g., PPTS, CSA) is crucial for forming tetrahydropyranyl (THP) ethers, an alternative protecting group, via reaction with dihydropyran [1] [2].
  • Stoichiometry and Reaction Time: A slight excess (1.1-1.5 equiv) of silylating agent is typical to drive reactions to completion. Reaction times vary from minutes (TMSOTf, activated alcohols) to hours (TBDMS-Cl, hindered alcohols). Monitoring by TLC or GC is recommended.

  • Reagent Selection for Specific Applications: The choice of silylating agent is dictated by the functional group targeted, required stability of the silyl derivative, and compatibility with other reaction conditions in the synthetic sequence involving TMS-ethenone.

  • Trimethylsilyl Chloride (TMS-Cl): The workhorse for transient protection. Fast reaction with most alcohols under mild conditions (imidazole, DCM, RT). Ideal for in-situ protection during synthesis. High lability necessitates careful handling but allows very easy deprotection. Best for short-term protection steps.
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Extremely popular in analytical chemistry (GC, GC-MS). Highly reactive, often silylates alcohols, phenols, carboxylic acids, and amines simultaneously. Contains no acidic by-products. Often used with 1% TMCS catalyst. Forms volatile by-products. Ideal for derivatizing polar analytes related to TMS-ethenone metabolism or degradation for analysis [5] [7].
  • tert-Butyldimethylsilyl Chloride (TBDMS-Cl): Offers significantly greater stability than TMS towards hydrolysis, chromatography, and mild acids/bases. Requires imidazole/DMF and longer reaction times (hours). Essential for synthetic sequences requiring stable protection over multiple steps. Deprotection requires stronger fluoride sources or acid conditions than TMS.
  • Trimethylsilyl Triflate (TMSOTf): A powerful, highly reactive silylating agent. Effective for sterically hindered alcohols, unreactive phenols, and enol silyl ether formation. Requires careful handling under inert atmosphere due to moisture sensitivity and corrosivity. Generates triflic acid (TfOH), a strong acid that may catalyze undesired side reactions unless scavenged [7].

Table 2: Silylation Reagent Selection Guide for Applications Involving Hydroxyl Protection

Silylating ReagentTarget Functional GroupsTypical ConditionsStability of ProductPrimary Applications
TMS-ClR-OH, R'R''N-H (weaker), R-COOHImidazole, DCM/THF/DMF, RT, 30 min - 2hLowTransient protection in synthesis, inexpensive option
BSTFA (+TMCS)R-OH, Ar-OH, R-COOH, R'R''NH, RCONH₂Neat or Pyridine, 60-80°C, 15-60 minModerateGC/GC-MS derivatization of broad polar analytes
TBDMS-ClR-OH (incl. 1°, 2°), Ar-OHImidazole, DMF, RT, 2-12hHighStable protection for multi-step synthesis
TMSOTfR-OH (hindered), enols, unreactive phenolsBase (e.g., 2,6-lutidine), DCM, 0°C - RT, minLowDifficult silylations, enol ether synthesis

Solid-State Synthesis for Electrolyte Additives

The burgeoning field of all-solid-state batteries (ASSBs) necessitates innovative electrolyte materials. Composite solid-state electrolytes (CSEs), blending polymers (e.g., PEO, PVDF-HFP) with inorganic fillers (e.g., LLZO, LATP, SiO₂), offer improved mechanical properties and ionic conductivity compared to single-component systems. Functional inorganic additives play a pivotal role in enhancing CSE performance, and organosilicon compounds like TMS-ethenone derivatives present intriguing possibilities for next-generation additives synthesized via scalable solid-state routes [6] [8].

  • Mechanochemical Synthesis of Siliceous Additives: Traditional solution-phase synthesis of complex inorganic additives can be solvent-intensive and low-yielding. Mechanochemistry, utilizing mechanical energy (e.g., ball milling, grinding) to drive chemical reactions and mixing in the solid state, offers a sustainable and efficient alternative. This technique is ideally suited for preparing siliceous materials relevant to TMS-ethenone chemistry, such as surface-modified ceramic fillers or silicon-based ionic conductors [6]. High-energy ball milling (HEBM) can facilitate:
  • Surface Functionalization: Direct grafting of organosilicon precursors onto inorganic oxide particles (e.g., SiO₂, Al₂O₃, LLZO). TMS-ethenone or its hydrolysis products could potentially react with surface hydroxyl groups under milling conditions, forming Si–O–Si bonds and modifying surface properties (hydrophobicity, Li⁺ affinity) to improve filler dispersion within the polymer matrix and enhance interfacial compatibility.
  • Synthesis of Silicon-Containing Ionic Conductors: Milling stoichiometric mixtures of precursors (e.g., Li₂S, P₂S₅, SiS₂; or LiX, SiX₄ for halides) can yield amorphous or nanocrystalline lithium thiophosphates or halides doped with silicon. While not directly using TMS-ethenone, this demonstrates the capability to incorporate silicon into solid electrolytes via solvent-free routes. Derivatives of TMS-ethenone could potentially serve as precursors.
  • In-situ Generation of Nanodispersed Phases: Milling polymer salts (e.g., LiTFSI) with organosilicon compounds could lead to fragmentation and homogeneous dispersion of ionic clusters or reactive intermediates within the polymer, potentially creating new ion-conduction pathways.

  • Impact of Milling Parameters on Additive Performance: The properties of mechanochemically synthesized additives critically depend on milling conditions, dictating their efficacy within CSEs:

  • Milling Intensity and Duration: Higher energy input (e.g., using planetary ball mills with high rotation speeds) or longer milling times generally reduce particle size, increase surface area, enhance amorphization, and promote more intimate mixing or reaction completion. However, excessive energy can induce decomposition of sensitive organics or create defects detrimental to ionic transport. Optimizing milling time and energy is crucial to achieve the desired nanostructure without degradation [6].
  • Milling Atmosphere: Reactions involving air- or moisture-sensitive precursors (common in lithium battery materials and organosilicons) require inert atmospheres (Ar, N₂ gloveboxes). Contamination from atmospheric O₂ or H₂O can form resistive surface layers (e.g., Li₂CO₃ on oxides, hydrolysis of silyl groups) hindering ionic conductivity [6] [8].
  • Additive Loading and Dispersion: The amount of functional inorganic additive incorporated into the CSE (typically 5-30 wt%) and its degree of dispersion significantly impact performance. Optimal loading balances enhanced ionic conductivity (often via new conduction pathways at the polymer/filler interface) with maintaining mechanical integrity. Mechanochemistry inherently promotes excellent dispersion if milling is performed effectively. Homogeneous dispersion maximizes the interfacial area critical for the "space-charge layer" effect, where the inorganic filler creates Li⁺-enriched regions in the adjacent polymer, boosting conductivity [6] [8].

  • Functional Roles of Siliceous Additives in CSEs: Additives derived from TMS-ethenone or related organosilicon precursors could fulfill multiple roles:

  • Enhancing Ionic Conductivity: Well-dispersed nanoparticles can disrupt polymer crystallinity (e.g., in PEO), lowering the glass transition temperature (Tg) and increasing segmental mobility. More importantly, Lewis acidic sites on the additive surface (e.g., Si⁴⁺) can complex with anions (e.g., TFSI⁻), liberating more Li⁺ cations and reducing ion pairing. Surface-modified additives with tailored Li⁺ affinity can create percolating pathways for Li⁺ transport along interfaces [6] [8].
  • Improving Mechanical Properties: Rigid inorganic fillers reinforce the polymer matrix, increasing the modulus. This mechanical robustness is critical for suppressing lithium dendrite penetration through the electrolyte, a major safety concern in lithium metal batteries utilizing TMS-ethenone-derived additives in CSEs.
  • Stabilizing Interfaces: Additives can form favorable interphases with electrodes. For example, silicon-containing species might contribute to forming a stable, ion-conductive solid electrolyte interphase (SEI) on the lithium metal anode. They can also scavenge trace moisture or acidic impurities that degrade electrolyte performance.

Table 3: Solid-State Synthesis Parameters and Performance Metrics for Siliceous Electrolyte Additives

Synthesis MethodTarget Additive TypeKey Milling ParametersResulting Additive PropertiesImpact on CSE Performance
Dry Co-millingSurface-modified ceramic fillers (e.g., SiO₂@Organosilane)Intensity: Medium-High, Time: 1-6h, Atmosphere: InertReduced particle size, Covalent surface functionalizationImproved dispersion, Enhanced Li⁺ transference number, Reduced polymer crystallinity
Reactive MillingSi-doped glass-ceramics (e.g., LiₓSiSᵧ-based)Intensity: High, Time: 10-20h, Atmosphere: InertAmorphous/Nanocrystalline structure, Homogeneous compositionHigh Li⁺ conductivity (up to 10⁻³ S/cm), Improved thermal stability
In-situ DispersionPolymer-Additive HybridsIntensity: Low-Medium, Time: 0.5-2h, Atmosphere: InertNanoscale dispersion of additive clusters within polymerCreation of hybrid conduction pathways, Enhanced interfacial stability

Properties

CAS Number

4071-85-6

Product Name

Ethenone, (trimethylsilyl)-

Molecular Formula

C5H10OSi

Molecular Weight

114.22 g/mol

InChI

InChI=1S/C5H10OSi/c1-7(2,3)5-4-6/h5H,1-3H3

InChI Key

GYUIBRZEAWWIHU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C=C=O

Canonical SMILES

C[Si](C)(C)C=C=O

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